![molecular formula C16H18N6OS B2617655 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 2034323-91-4](/img/structure/B2617655.png)
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H18N6OS and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a triazolo-pyridazine core, which is known for its diverse biological activities. The presence of a pyrrolidinyl group enhances its interaction with biological targets, while the thiophenyl acetamide moiety may contribute to its pharmacological profile.
Molecular Properties
- Molecular Formula : C13H18N6OS
- Molecular Weight : 290.39 g/mol
Anticancer Properties
Several studies have highlighted the potential of compounds containing triazolo-pyridazine structures as anticancer agents. For instance, derivatives of similar structures have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound's mechanism of action may involve inhibition of specific kinases or modulation of apoptotic pathways.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of triazolo-pyridazine derivatives, the compound exhibited an IC50 value comparable to known anticancer agents. The results indicated that it could induce apoptosis in cancer cells and inhibit cell proliferation effectively.
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 1.5 |
Foretinib | A549 | 0.019 |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Similar compounds have been reported to inhibit c-Met kinase effectively, which is implicated in various cancers. The inhibition is crucial for therapeutic strategies targeting tumor growth and metastasis.
Table: Enzyme Inhibition Data
Compound Name | Enzyme Target | IC50 (µM) |
---|---|---|
This compound | c-Met | 0.090 |
Foretinib | c-Met | 0.019 |
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated antimicrobial properties. The integration of the pyrrolidinyl and triazolo-pyridazine groups may enhance lipophilicity and metabolic stability, contributing to their efficacy against bacterial strains.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the triazolo-pyridazine core.
- Introduction of the pyrrolidinyl group.
- Coupling with thiophenyl acetamide.
Structure-Activity Relationships
The biological activity of this compound is closely related to its structural components:
- The triazolo-pyridazine core is essential for anticancer activity.
- The pyrrolidinyl group enhances receptor binding.
- Variations in substituents can significantly affect potency and selectivity.
Eigenschaften
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c23-16(10-12-4-3-9-24-12)17-11-15-19-18-13-5-6-14(20-22(13)15)21-7-1-2-8-21/h3-6,9H,1-2,7-8,10-11H2,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBZUAKPABMXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CC4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.